2-Oxa-5,8-diazaspiro[3.5]nonan-6-one
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Overview
Description
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5,8-Diazaspiro[3.5]nonan-6-one: Lacks the oxygen atom, which may affect its reactivity and applications.
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Contains an additional hydroxymethyl group, potentially altering its chemical properties and biological activity.
(6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: The presence of a methyl group introduces steric effects that can influence its reactivity and interactions.
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with sigma receptors and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N2O, with a molecular weight of approximately 142.16 g/mol. Its structure features a spiro arrangement connecting two nitrogen-containing rings with an oxygen atom, which contributes to its distinctive chemical properties.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₂O |
Molecular Weight | 142.16 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
Research indicates that this compound primarily interacts with sigma receptors . These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound's ability to selectively bind to sigma receptors suggests potential therapeutic benefits for neurological disorders and pain management.
Pharmacological Potential
- Neuroprotective Effects : The interaction with sigma receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Pain Management : Its binding affinity to sigma receptors may also facilitate the development of analgesic agents targeting chronic pain conditions.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibit significant binding affinity to sigma receptors, suggesting their potential use in developing drugs for managing pain and neuroprotection.
- Antitumor Activity : In a related context, derivatives such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown promising results as covalent inhibitors against KRAS G12C mutations in cancer therapy, indicating a broader pharmacological spectrum for spirocyclic compounds .
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Distinctiveness |
---|---|---|
5,8-Diazaspiro[3.5]nonan-6-one | Lacks oxygen atom | Different reactivity profiles |
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Contains an additional hydroxymethyl group | Alters chemical properties and biological activity |
(6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Presence of a methyl group | Influences reactivity and interaction patterns |
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-7-2-6(8-5)3-10-4-6/h7H,1-4H2,(H,8,9) |
InChI Key |
VVUDKHDUKJGGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2(CN1)COC2 |
Origin of Product |
United States |
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